4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione
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Overview
Description
4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione is an organophosphorus compound characterized by its unique structure, which includes a cyclobutane ring and a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione typically involves the reaction of triphenylphosphine with cyclobutane-1,2,3-trione under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphine.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione exerts its effects involves the interaction of the phosphoranylidene group with various molecular targets. This interaction can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved often include nucleophilic and electrophilic attacks, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar types of reactions.
Cyclobutane-1,2,3-trione: The parent compound of the cyclobutane ring in 4-(Triphenyl-lambda~5~-phosphanylidene)cyclobutane-1,2,3-trione.
Triphenylphosphoranylidene derivatives: Other compounds with similar phosphoranylidene groups, used in various synthetic applications.
Uniqueness
This compound is unique due to the combination of the cyclobutane ring and the triphenylphosphoranylidene group. This unique structure imparts specific chemical properties that make it valuable for specialized applications in research and industry.
Properties
CAS No. |
62085-99-8 |
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Molecular Formula |
C22H15O3P |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(triphenyl-λ5-phosphanylidene)cyclobutane-1,2,3-trione |
InChI |
InChI=1S/C22H15O3P/c23-19-20(24)22(21(19)25)26(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
QMUSUWVGTPNCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C(=O)C(=O)C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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